3-ETHYL-5-PHENYL-1H-PYRAZOL-4-AMINE
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Overview
Description
5-Ethyl-3-phenyl-1H-pyrazol-4-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound, characterized by an ethyl group at the 5-position, a phenyl group at the 3-position, and an amino group at the 4-position, exhibits unique chemical properties that make it valuable in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ETHYL-5-PHENYL-1H-PYRAZOL-4-AMINE typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds . One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents like ethanol or methanol can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3-phenyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Nitro-pyrazole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
5-Ethyl-3-phenyl-1H-pyrazol-4-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ETHYL-5-PHENYL-1H-PYRAZOL-4-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methyl-1-phenylpyrazole: Similar structure but with a methyl group instead of an ethyl group.
5-Amino-3-phenyl-1H-pyrazole: Lacks the ethyl group at the 5-position.
3-Amino-1-phenylpyrazole: Lacks both the ethyl group and the amino group at the 4-position.
Uniqueness
5-Ethyl-3-phenyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl group at the 5-position enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
CAS No. |
681180-70-1 |
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Molecular Formula |
C11H13N3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
5-ethyl-3-phenyl-1H-pyrazol-4-amine |
InChI |
InChI=1S/C11H13N3/c1-2-9-10(12)11(14-13-9)8-6-4-3-5-7-8/h3-7H,2,12H2,1H3,(H,13,14) |
InChI Key |
UKVPBHHNODTAEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1)C2=CC=CC=C2)N |
Origin of Product |
United States |
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